molecular formula C34H32N4Na2O5 B13774481 3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, disodium salt, (3S,4S,21R)- CAS No. 72984-33-9

3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, disodium salt, (3S,4S,21R)-

Cat. No.: B13774481
CAS No.: 72984-33-9
M. Wt: 622.6 g/mol
InChI Key: AVNUUXZZPMAGJR-YMZOKDGGSA-L
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Description

Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups and a phorbine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate involves several steps. The process typically starts with the preparation of the phorbine core, followed by the introduction of various functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome and the purity of the final product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role in photodynamic therapy for cancer treatment. Additionally, its unique structure makes it valuable in industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in targeted tissues. This photodynamic activity is particularly useful in medical applications, such as cancer therapy, where selective destruction of cancer cells is desired.

Comparison with Similar Compounds

Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate can be compared with other similar compounds, such as chlorophyll derivatives and other phorbine-based molecules. Its uniqueness lies in its specific functional groups and the resulting photodynamic properties. Similar compounds include chlorophyllin and other synthetic porphyrins, which share structural similarities but differ in their specific applications and reactivity.

Properties

CAS No.

72984-33-9

Molecular Formula

C34H32N4Na2O5

Molecular Weight

622.6 g/mol

IUPAC Name

disodium;(3R,21S,22S)-22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C34H34N4O5.2Na/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21;;/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t16-,20-,30+;;/m0../s1

InChI Key

AVNUUXZZPMAGJR-YMZOKDGGSA-L

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)[O-])C4=N3)C(=O)[O-])O)C)C.[Na+].[Na+]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)[O-])C4=N3)C(=O)[O-])O)C)C.[Na+].[Na+]

Origin of Product

United States

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